6-Pentylcyclohex-2-EN-1-one

Description

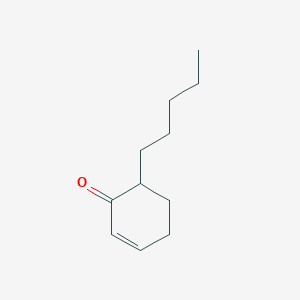

6-Pentylcyclohex-2-en-1-one is a cyclic ketone featuring a cyclohexenone backbone (a six-membered ring with a ketone group at position 1 and a double bond between positions 2 and 3). A pentyl group (-C₅H₁₁) is substituted at position 6 of the ring. Its reactivity is influenced by the conjugated enone system and the hydrophobic pentyl substituent, which enhances lipophilicity .

Properties

CAS No. |

63606-79-1 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

6-pentylcyclohex-2-en-1-one |

InChI |

InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h6,9-10H,2-5,7-8H2,1H3 |

InChI Key |

TXOUBVHBIDPISD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC=CC1=O |

Origin of Product |

United States |

Preparation Methods

α,β-Dehydrogenation of Ketones via Zinc Enolates Using Allyl-Palladium Catalysis

One prominent synthetic approach to this compound involves the α,β-dehydrogenation of saturated ketones through their zinc enolate intermediates. This method employs zinc bis(2,2,6,6-tetramethylpiperidide) (Zn(TMP)₂) as a strong, non-nucleophilic base to generate the zinc enolate, which is then subjected to oxidation using diethyl allyl phosphate as an oxidant in the presence of an allyl-palladium catalyst. The reaction proceeds under salt-free conditions, enhancing the purity and yield of the product.

- Advantages : High selectivity for α,β-unsaturation, mild reaction conditions, and compatibility with various functional groups.

- Reaction Conditions : Typically carried out at ambient to moderate temperatures, under inert atmosphere to prevent side reactions.

This method is well-suited for laboratory-scale synthesis and can be optimized for industrial applications by adjusting catalyst loading and reaction parameters.

Industrial Catalytic Oxidation of Cyclohexene Derivatives

Industrial-scale production often relies on catalytic oxidation of cyclohexene or substituted cyclohexene derivatives. For example, cyclohexene can be oxidized using hydrogen peroxide in the presence of vanadium-based catalysts to produce cyclohexenone derivatives. Modifications of this approach to introduce the pentyl substituent at the 6th position involve starting materials with pre-installed alkyl chains or subsequent alkylation steps.

- Catalysts : Vanadium oxides, molybdenum oxides, or mixed metal oxides.

- Oxidants : Hydrogen peroxide or organic peroxides.

- Process Control : Reaction temperature, catalyst concentration, and oxidant feed rate are critical for maximizing yield and minimizing overoxidation.

α-Bromination Followed by Base-Induced Elimination

Another synthetic route involves the α-bromination of cyclohexanone derivatives followed by elimination to form the α,β-unsaturated ketone. For this compound, the precursor cyclohexanone with a pentyl substituent can be brominated at the α-position using bromine or N-bromosuccinimide (NBS), then treated with a base (e.g., potassium tert-butoxide) to induce elimination, yielding the enone.

- Pros : Straightforward and well-established method.

- Cons : Requires handling of brominating agents and control of side reactions.

This method is more common in smaller scale or research settings due to the use of halogenated reagents.

Hydroformylation/Aldol Tandem Reactions on Unsaturated Cycloalkanones

Recent advances include tandem hydroformylation followed by intramolecular aldol addition on unsaturated cycloalkanone substrates bearing side chains. This one-pot sequential process allows the formation of bicyclic intermediates structurally related to cyclohexenones with alkyl substituents.

- Process : Hydroformylation introduces an aldehyde group at the olefinic site, which then undergoes intramolecular aldol condensation under acidic conditions to form the cyclohexenone framework.

- Catalysts : Rhodium or cobalt complexes for hydroformylation.

- Conditions : Elevated pressure of CO/H₂ gas mixtures, acidic media for aldol cyclization.

This method is versatile and can be adapted to synthesize various substituted cyclohexenones, including 6-pentyl derivatives, by varying the side chain length and substitution pattern.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| α,β-Dehydrogenation via Zinc Enolates | Zn(TMP)₂, diethyl allyl phosphate, allyl-palladium catalyst | Salt-free, mild temperatures | High selectivity, mild conditions | Requires specialized catalysts |

| Catalytic Oxidation of Cyclohexene | H₂O₂, vanadium catalyst | Controlled temperature, industrial scale | Scalable, efficient | Requires control to avoid overoxidation |

| α-Bromination and Base Elimination | Br₂ or NBS, strong base (KOtBu) | Ambient to moderate temperature | Simple, known method | Use of hazardous halogen reagents |

| Tandem Hydroformylation/Aldol Addition | Rh or Co catalyst, acidic conditions | Elevated pressure, one-pot | One-pot, versatile synthesis | Requires gas handling, complex setup |

Detailed Research Outcomes

Catalytic α,β-Dehydrogenation Studies

Research shows that the allyl-palladium catalyzed dehydrogenation of zinc enolates provides high yields of α,β-unsaturated ketones with minimal side products. The reaction mechanism involves oxidative addition of the allyl phosphate to Pd(0), transmetallation with the zinc enolate, and reductive elimination to deliver the enone. Optimization of base and oxidant equivalents is crucial for maximizing yield.

- Yield : Up to 85-90% isolated yield reported.

- Selectivity : Exclusive formation of the α,β-unsaturated product without overoxidation.

Industrial Oxidation Efficiency

Industrial oxidation of cyclohexene derivatives is well-documented, with vanadium catalysts enabling efficient conversion to cyclohexenones. The presence of a pentyl substituent requires careful selection of starting materials and reaction conditions to prevent side reactions such as overoxidation or cleavage.

Hydroformylation/Aldol Tandem Reaction Insights

The tandem hydroformylation/aldol addition approach has been shown to efficiently construct bicyclic and substituted cyclohexenone frameworks. The one-pot process reduces purification steps and improves overall synthetic efficiency.

- Reaction Scope : Effective for substrates with varying side chain lengths (including pentyl).

- Yields : Moderate to high yields (60-80%) depending on substrate and conditions.

- Selectivity : High regio- and stereoselectivity observed in aldol cyclization step.

Chemical Reactions Analysis

Types of Reactions

6-Pentylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the ketone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like organolithium or Grignard reagents can be employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6-Pentylcyclohex-2-EN-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6-Pentylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one ()

- Key Differences :

- Substituents: Contains a hydroxyl (-OH) group at position 2, an isopropyl group (-CH(CH₃)₂) at position 6, and a methyl (-CH₃) group at position 3.

- Stereochemistry: The isopropyl group at position 6 has an (R)-configuration.

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, altering solubility in polar solvents. The isopropyl group is smaller and more branched than pentyl, reducing steric hindrance compared to 6-pentyl derivatives. Methyl substitution at position 3 introduces additional steric effects .

6,6-Dimethylcyclohex-2-enone ()

- Key Differences: Substituents: Two methyl groups at position 6. The smaller methyl groups reduce lipophilicity compared to the pentyl chain in 6-pentylcyclohex-2-en-1-one .

(1E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one ()

- Key Differences: Substituents: A trimethylcyclohexenyl group attached to a pentenone chain. Impact: The extended conjugated system (cyclohexenyl + pentenone) enhances UV absorption and electronic delocalization, making this compound more reactive in photochemical reactions compared to this compound .

6-Phenylhex-5-en-2-one ()

- Key Differences: Substituents: A phenyl (-C₆H₅) group on a hexenone chain. Impact: The aromatic ring introduces strong electron-withdrawing effects, altering reactivity in addition reactions (e.g., Michael addition). The extended conjugation also shifts absorption maxima in spectroscopic analysis .

Structural and Functional Group Analysis

| Compound | Substituents (Position) | Functional Groups | Key Properties |

|---|---|---|---|

| This compound | Pentyl (6) | Ketone, alkene | High lipophilicity, moderate reactivity |

| (6R)-2-Hydroxy-6-isopropyl-3-methyl... | Hydroxyl (2), isopropyl (6), methyl (3) | Ketone, alkene, hydroxyl | Polar, chiral, hydrogen-bonding |

| 6,6-Dimethylcyclohex-2-enone | Dimethyl (6) | Ketone, alkene | Steric hindrance, lower lipophilicity |

| 6-Phenylhex-5-en-2-one | Phenyl (6) | Ketone, alkene, aryl | Aromatic conjugation, UV-active |

Biological Activity

6-Pentylcyclohex-2-EN-1-one is an organic compound with significant biological activity, particularly noted for its antimicrobial and antifungal properties. This article delves into its biological mechanisms, applications, and relevant research findings.

- Molecular Formula : C11H18O

- Molecular Weight : 166.26 g/mol

- CAS Number : 63606-79-1

- IUPAC Name : this compound

The biological activity of this compound primarily arises from its interaction with microbial cell membranes and metabolic pathways. Its ketone functional group is believed to play a crucial role in disrupting microbial cellular integrity, leading to cell death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound was shown to have a minimum inhibitory concentration (MIC) lower than that of many conventional antibiotics, making it a promising candidate for further development in medical applications .

Comparative Antimicrobial Efficacy

Case Studies

- Antifungal Activity : In a study examining the antifungal properties of various compounds derived from fungal endophytes, this compound was identified as a potent inhibitor against Candida species. The compound demonstrated an effective concentration (EC50) significantly lower than traditional antifungal agents, suggesting its potential use in treating fungal infections .

- Insecticidal Properties : Another investigation assessed the insecticidal effects of this compound on aphids (Myzus persicae). The compound exhibited strong antifeedant activity, with an EC50 value of 0.5 g/cm², outperforming several known insecticides .

Applications in Industry and Medicine

Due to its biological activities, this compound is being explored for various applications:

- Pharmaceuticals : Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal treatments.

- Agriculture : The compound's insecticidal properties make it a candidate for natural pesticides, reducing reliance on synthetic chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.